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Compound of Interest

Compound Name: 2-Chloro-5-nitrocinnamic acid

Cat. No.: B2687019 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel and effective antifungal agents, the natural world continues to be a

profound source of inspiration. Cinnamic acid, a naturally occurring organic compound found in

a variety of plants, and its derivatives have emerged as a promising class of molecules with

significant antifungal activity.[1][2][3][4] This guide provides an in-depth comparison of

substituted cinnamic acids, delving into their structure-activity relationships, mechanisms of

action, and performance against various fungal pathogens, supported by experimental data

from peer-reviewed literature.

The Cinnamic Acid Scaffold: A Foundation for
Antifungal Activity
Cinnamic acid itself exhibits a basal level of antifungal activity.[2] However, its simple structure,

consisting of a phenyl ring attached to an acrylic acid moiety, provides a versatile scaffold for

chemical modification.[3] By introducing various substituents to the phenyl ring and modifying

the carboxylic acid group, researchers have been able to significantly enhance its antifungal

potency and spectrum of activity.[5]

The core principle behind this enhanced activity lies in the modification of the molecule's

physicochemical properties, such as lipophilicity, electronic effects, and steric factors. These

modifications influence the compound's ability to penetrate fungal cell walls and membranes,

as well as its interaction with specific molecular targets within the fungal cell.
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Structure-Activity Relationship (SAR): Decoding the
Impact of Substituents
Systematic studies on a variety of substituted cinnamic acid derivatives have revealed key

structural features that govern their antifungal efficacy. The position and nature of substituents

on the phenyl ring, as well as modifications to the carboxylic acid group, play a crucial role.

Phenyl Ring Substitutions: The Key to Potency
The substitution pattern on the phenyl ring is a critical determinant of antifungal activity.

Research has consistently shown that the presence of certain functional groups can

dramatically increase potency.

Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as

halogens (e.g., chlorine) or nitro groups, on the phenyl ring has been shown to enhance

antifungal activity.[3][6] This is exemplified by compounds like 4-chloro-α-methylcinnamic

acid, which has demonstrated high activity against fungal cell wall mutants.[7]

Methoxy Groups: The presence of methoxy (-OCH3) groups on the phenyl ring is another

recurring feature in potent cinnamic acid derivatives. For instance, (E)-3-(4-Methoxy-3-(3-

methylbut-2-enyl)phenyl)acrylic acid has exhibited antifungal activity against Aspergillus

niger comparable to the commercial antifungal miconazole.[8][9]

Prenyl Groups: The addition of a prenyl group (a five-carbon chain) to the phenyl ring, often

in combination with a methoxy group, has been identified as a significant contributor to

antifungal potency. This is highlighted in the aforementioned (E)-3-(4-Methoxy-3-(3-

methylbut-2-enyl)phenyl)acrylic acid.[8][9]

Hydroxyl Groups: While hydroxyl (-OH) groups can contribute to antifungal activity, their

position is crucial. For example, 4-hydroxycinnamic acid (p-coumaric acid) has been found to

be a more potent bacterial growth inhibitor than cinnamic acid itself.[2]

Modification of the Carboxylic Acid Group: Expanding
the Possibilities
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Esterification or amidation of the carboxylic acid group of cinnamic acid has led to the

development of derivatives with improved antifungal properties. Cinnamic acid esters, in

particular, have shown great potential as antifungal agents for plant protection.[10] Similarly,

the synthesis of cinnamic oxime esters has resulted in compounds with excellent activity

against various phytopathogenic fungi.[11][12]

Comparative Antifungal Activity: A Data-Driven
Overview
The following table summarizes the in vitro antifungal activity of selected substituted cinnamic

acids against various fungal species, as reported in the literature. The data is presented as

Minimum Inhibitory Concentration (MIC) or half maximal effective concentration (EC50), with

lower values indicating higher potency.
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Compound
Fungal
Species

MIC (µg/mL) EC50 (µg/mL) Reference

Cinnamic Acid Aspergillus niger 844 µM - [2]

Cinnamic Acid
Aspergillus

terreus
1.7 mM - [2]

Cinnamic Acid
Aspergillus

flavus
1.7 mM - [2]

(E)-3-(4-

Methoxy-3-(3-

methylbut-2-

enyl)phenyl)acryl

ic acid

Aspergillus niger
Comparable to

miconazole
- [8][9]

Cinnamic Oxime

Ester (7z)
Valsa mali - 0.71 [11][12]

Cinnamic Oxime

Ester (7n)
Botrytis cinerea - 1.41 [11][12]

Methyl Ferulate Candida spp. 31.25 - 62.5 - [13]

4-

isopropylbenzylci

nnamide

Staphylococcus

aureus
458.15 µM - [14]

N-(4-

Chlorophenyl)-2-

chlorocinnamami

de

Microsporum

gypseum,

Trichophyton

rubrum

- - [15]

Mechanisms of Antifungal Action: A Multi-Targeted
Approach
The antifungal efficacy of substituted cinnamic acids is not attributed to a single mechanism but

rather a combination of actions that disrupt essential fungal processes.
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Disruption of Fungal Membranes and Cell Wall Integrity
One of the primary modes of action involves the disruption of the fungal cell membrane and cell

wall. Cinnamic acid and its derivatives can increase cell membrane permeability, leading to the

leakage of intracellular components and ultimately cell death.[16] Some derivatives have been

shown to be particularly effective against mutants with defects in the cell wall integrity pathway,

suggesting a direct or indirect targeting of this crucial structure.[7][17]

Inhibition of Ergosterol Biosynthesis
Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis is a common

target for antifungal drugs. Recent studies have revealed that certain cinnamic oxime esters

may exert their antifungal effect by inhibiting fungal ergosterol biosynthesis.[11][12] This

disruption of membrane structure and function is a key factor in their fungicidal activity.

Targeting Fungal-Specific Enzymes
A promising avenue for developing selective antifungal agents is the targeting of enzymes that

are unique to fungi. The cytochrome P450 enzyme, CYP53, which is involved in benzoate

metabolism in fungi, has been identified as a potential target for cinnamic acid derivatives.[6]

[18] Inhibition of this enzyme disrupts a critical metabolic pathway, leading to fungal growth

inhibition.

The following diagram illustrates the proposed mechanisms of action for substituted cinnamic

acids:
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Prepare Fungal Inoculum
(e.g., 0.4-5 x 10^4 CFU/mL)

Add Fungal Inoculum
to each well

Prepare Serial Dilutions of
Substituted Cinnamic Acid

in 96-well plate

Incubate at appropriate
temperature and duration

(e.g., 35°C for 24-72h)

Visually or spectrophotometrically
determine the lowest concentration

with no visible growth (MIC)

Click to download full resolution via product page

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Step-by-Step Protocol:

Preparation of Fungal Inoculum:

Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar).

Harvest fungal spores or yeast cells and suspend them in sterile saline or broth.

Adjust the concentration of the inoculum to a standardized density using a

spectrophotometer or hemocytometer.

Preparation of Drug Dilutions:
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Prepare a stock solution of the substituted cinnamic acid in a suitable solvent (e.g.,

DMSO).

Perform serial twofold dilutions of the compound in a 96-well microtiter plate containing the

appropriate broth medium (e.g., RPMI-1640).

Inoculation and Incubation:

Add the standardized fungal inoculum to each well of the microtiter plate.

Include positive (no drug) and negative (no inoculum) controls.

Incubate the plates at the optimal temperature for the specific fungal species for a defined

period.

Determination of MIC:

After incubation, visually inspect the wells for fungal growth.

The MIC is defined as the lowest concentration of the compound at which there is a

significant inhibition of fungal growth compared to the positive control.

Conclusion and Future Perspectives
Substituted cinnamic acids represent a highly promising class of antifungal agents with the

potential for broad-spectrum activity. The ability to readily modify their chemical structure allows

for the fine-tuning of their antifungal properties, leading to the development of compounds with

enhanced potency and selectivity. The multi-targeted mechanism of action, including disruption

of the cell membrane and wall, inhibition of ergosterol biosynthesis, and targeting of fungal-

specific enzymes, makes them less prone to the development of resistance.

Further research should focus on optimizing the lead compounds through medicinal chemistry

approaches to improve their pharmacokinetic and pharmacodynamic profiles. In vivo studies

are also crucial to validate the efficacy and safety of these compounds in animal models of

fungal infections. The exploration of synergistic combinations with existing antifungal drugs

could also open up new therapeutic strategies to combat drug-resistant fungal pathogens. The
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continued investigation of substituted cinnamic acids holds significant promise for the future of

antifungal drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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